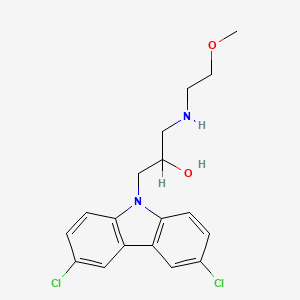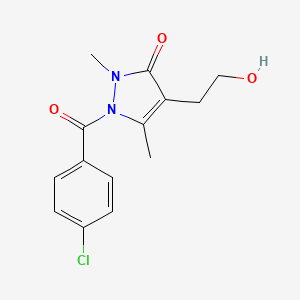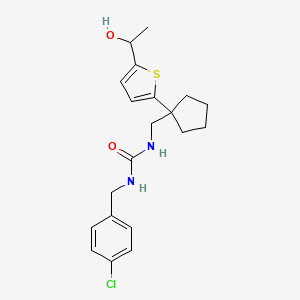
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMV019017 es un compuesto identificado a través de la iniciativa Medicines for Malaria Venture’s Malaria Box, la cual es una colección de compuestos con potencial actividad antimalárica. Este compuesto ha mostrado promesa en el tratamiento de la malaria y otras enfermedades parasitarias debido a su potente actividad contra Plasmodium falciparum, el parásito responsable de la forma más grave de malaria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de MMV019017 involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria de los desarrolladores. Los métodos sintéticos generales para compuestos similares a menudo involucran:
Formación de la estructura central: Esto puede involucrar reacciones de ciclización o el uso de reactivos específicos para formar la estructura heterocíclica central.
Funcionalización: Introducción de grupos funcionales a través de reacciones de sustitución, a menudo usando reactivos como haluros o compuestos organometálicos.
Purificación: Técnicas como recristalización o cromatografía para purificar el producto final.
Métodos de Producción Industrial
La producción industrial de MMV019017 probablemente involucraría la escalabilidad de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para mayores rendimientos y la garantía de la pureza del compuesto a través de técnicas de purificación avanzadas. Esto puede incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados para mejorar la eficiencia y la consistencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
MMV019017 puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo usando reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Haluros, compuestos organometálicos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad diversa de derivados .
Aplicaciones Científicas De Investigación
MMV019017 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto de referencia en el estudio de agentes antimaláricos y sus propiedades químicas.
Biología: Investigado por sus efectos en el ciclo de vida de Plasmodium falciparum y otros parásitos.
Medicina: Potencial agente terapéutico para el tratamiento de la malaria y otras enfermedades parasitarias.
Industria: Puede ser utilizado en el desarrollo de nuevos fármacos antimaláricos y otros productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de MMV019017 involucra su interacción con objetivos moleculares específicos dentro del parásito. Se cree que interfiere con las vías metabólicas del parásito, lo que lleva a su muerte. Los objetivos moleculares y las vías exactas aún se encuentran bajo investigación, pero los estudios sugieren que MMV019017 puede inhibir enzimas clave o interrumpir procesos celulares críticos dentro del parásito .
Comparación Con Compuestos Similares
Compuestos Similares
- MMV009063
- MMV665882
- GNF707
- GNF452
- GNF179
Singularidad
MMV019017 es único debido a su potente actividad contra Plasmodium falciparum y su potencial para tratar otras enfermedades parasitarias. En comparación con compuestos similares, MMV019017 ha mostrado perfiles distintos de eficacia y seguridad, lo que lo convierte en un candidato prometedor para un mayor desarrollo .
Propiedades
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-methoxyethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-24-7-6-21-10-14(23)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,21,23H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIQFIHYYDCOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2634006.png)

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2634019.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile](/img/structure/B2634020.png)


